(5-Bromo-2-iodobenzyl)-dimethylamine
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Overview
Description
(5-Bromo-2-iodobenzyl)-dimethylamine is an organic compound that features both bromine and iodine atoms attached to a benzyl group, which is further bonded to a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-iodobenzyl)-dimethylamine typically involves the reaction of 5-bromo-2-iodobenzyl bromide with dimethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Material: 5-Bromo-2-iodobenzyl bromide
Reagent: Dimethylamine
Solvent: Anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM)
Conditions: The reaction is typically conducted at low temperatures (0-5°C) to prevent side reactions and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-iodobenzyl)-dimethylamine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine or iodine atoms can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides, nitriles, or other substituted benzyl derivatives.
Oxidation: Formation of benzyl alcohols or carboxylic acids.
Reduction: Formation of dehalogenated benzyl derivatives.
Scientific Research Applications
(5-Bromo-2-iodobenzyl)-dimethylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of (5-Bromo-2-iodobenzyl)-dimethylamine involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate biological pathways and influence cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-iodobenzyl bromide
- 5-Bromo-2-iodobenzoic acid
- 5-Bromo-2-iodobenzyl alcohol
Uniqueness
(5-Bromo-2-iodobenzyl)-dimethylamine is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and selectivity in chemical reactions. Its dimethylamine group further enhances its versatility as a synthetic intermediate.
Properties
IUPAC Name |
1-(5-bromo-2-iodophenyl)-N,N-dimethylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrIN/c1-12(2)6-7-5-8(10)3-4-9(7)11/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEARCHDWFMEKPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)Br)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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